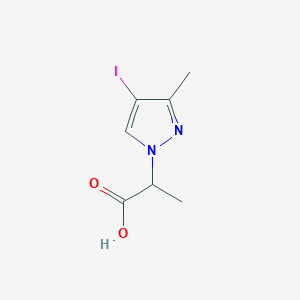

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

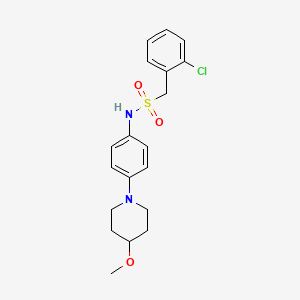

“2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains an iodine atom and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its IUPAC name. It contains a pyrazole ring with an iodine atom at the 4-position and a methyl group at the 3-position. Attached to the pyrazole ring is a two-carbon chain ending in a carboxylic acid group .Applications De Recherche Scientifique

Synthesis and Catalysis

Researchers have developed innovative methods for the synthesis of complex organic compounds, highlighting the versatility of pyrazole derivatives in chemical synthesis. For example, the study on the selective synthesis of natural and unnatural pyranones via iodolactonization demonstrates the utility of iodine-mediated reactions in generating structurally diverse compounds, which can serve as precursors to biologically active molecules or materials with unique properties (Bellina et al., 2001).

Materials Science

In the realm of materials science, the optical gating of photosensitive synthetic ion channels represents a significant application. The use of photolabile protecting groups, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, enables the optical control of nanofluidic devices. This approach allows for the light-triggered transport of ionic species, paving the way for applications in controlled release, sensing, and information processing (Ali et al., 2012).

Medicinal Chemistry

The development of novel organic sensitizers for solar cell applications, while not directly related to medicinal chemistry, demonstrates the potential of pyrazole derivatives in the engineering of molecules with specific electronic properties. These sensitizers, designed at the molecular level, exhibit high efficiency in converting sunlight to electricity, showcasing the broader applicability of pyrazole-based compounds in technology and potentially in drug design (Kim et al., 2006).

Antimicrobial Agents

The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety reflect the ongoing interest in pyrazole compounds as potential antimicrobial agents. These studies not only provide insights into the structure-activity relationships but also contribute to the discovery of new drugs to combat resistant microbial strains (Darwish et al., 2014).

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazole ring, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes and receptors, to exert their effects .

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The presence of the iodine atom might enhance the compound’s reactivity, allowing it to form strong interactions with its targets.

Biochemical Pathways

Imidazole derivatives, which share structural similarities with this compound, have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .

Result of Action

Compounds with similar structures have been reported to exert a variety of effects at the molecular and cellular levels, such as inhibiting cell proliferation, modulating immune responses, and inducing apoptosis .

Analyse Biochimique

Biochemical Properties

It is known that pyrazole derivatives, such as this compound, show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Given the broad range of biological activities of pyrazole derivatives, it is likely that this compound influences cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(4-iodo-3-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGSDMUXVZAMMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)

![6,8-Difluorospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B2828471.png)

![2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B2828472.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-butylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2828477.png)

![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)

![2-Cyclopropyl-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2828483.png)

![(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2828486.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2828489.png)